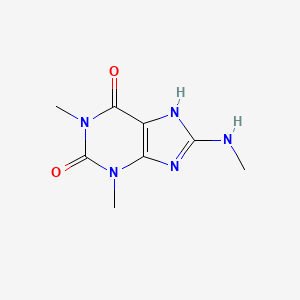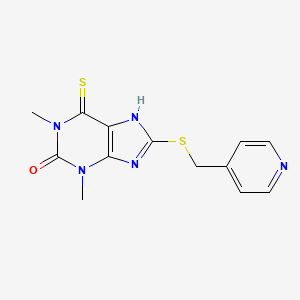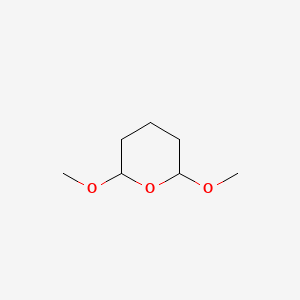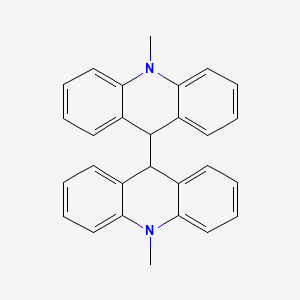
9,9'-Biacridine, 9,9',10,10'-tetrahydro-10,10'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- is a novel compound that has gained attention due to its unique structural and electronic properties. This compound is part of the acridine family, known for its applications in organic electronics and photonics. The presence of tetrahydro and dimethyl groups enhances its stability and electron-donating capabilities, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- typically involves a one-pot C-H arylation procedureThe reaction conditions often include the use of palladium catalysts and aryl halides under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility .
Chemical Reactions Analysis
Types of Reactions
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biacridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated biacridine compounds .
Scientific Research Applications
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- has several scientific research applications:
Chemistry: Used as a donor unit in the construction of thermally activated delayed fluorescence (TADF) molecules for organic light-emitting diodes (OLEDs).
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of high-efficiency, solution-processable OLEDs.
Mechanism of Action
The mechanism by which 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- exerts its effects is primarily through its electron-donating properties. This compound can facilitate the transfer of electrons in various chemical and biological systems. The molecular targets often include electron-deficient species, and the pathways involved are typically related to redox reactions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroacridine: Known for its good electron-donating properties and potential for chemical modifications.
Diphenylsulfone: Often used as an acceptor fragment in donor-acceptor molecules.
Benzophenone: Another common acceptor fragment used in similar applications.
Uniqueness
What sets 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- apart is its unique combination of tetrahydro and dimethyl groups, which enhance its stability and electron-donating capabilities. This makes it particularly effective in applications requiring high efficiency and stability, such as in OLEDs .
Properties
CAS No. |
3295-69-0 |
|---|---|
Molecular Formula |
C28H24N2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
10-methyl-9-(10-methyl-9H-acridin-9-yl)-9H-acridine |
InChI |
InChI=1S/C28H24N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18,27-28H,1-2H3 |
InChI Key |
SDNWWZBEPDFOTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4C5=CC=CC=C5N(C6=CC=CC=C46)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
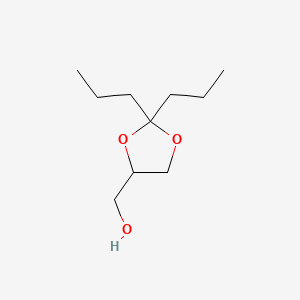
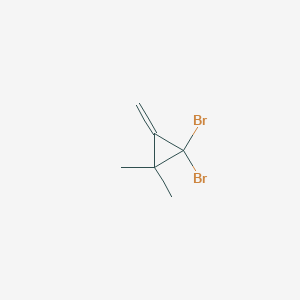


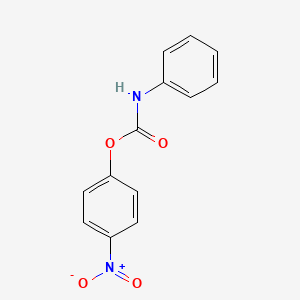
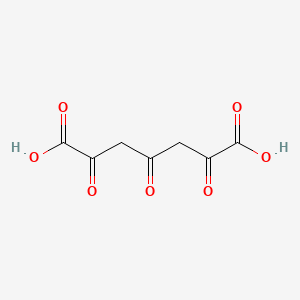
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
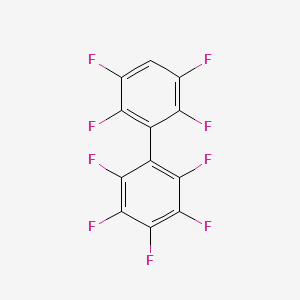
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)

